molecular formula C24H20ClN3O2 B3538779 N~1~-(2-CHLOROPHENYL)-2-[4-(2,4-DIMETHYLPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE

N~1~-(2-CHLOROPHENYL)-2-[4-(2,4-DIMETHYLPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE

Cat. No.: B3538779
M. Wt: 417.9 g/mol
InChI Key: WIDVRTXCUDYURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2-CHLOROPHENYL)-2-[4-(2,4-DIMETHYLPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE is a complex organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-CHLOROPHENYL)-2-[4-(2,4-DIMETHYLPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylamine and 2,4-dimethylbenzaldehyde, which undergo condensation reactions to form the phthalazinone core. Subsequent acylation and amide formation steps are carried out under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-CHLOROPHENYL)-2-[4-(2,4-DIMETHYLPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-CHLOROPHENYL)-2-[4-(2,4-DIMETHYLPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(2-CHLOROPHENYL)-2-[4-(2,4-DIMETHYLPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE include other phthalazinone derivatives with varying substituents. Examples include:

  • N~1~-(2-chlorophenyl)-2-(4-methylphenyl)-1-oxo-2(1H)-phthalazinylacetamide
  • N~1~-(2-chlorophenyl)-2-(4-ethylphenyl)-1-oxo-2(1H)-phthalazinylacetamide

Uniqueness

The uniqueness of N1-(2-CHLOROPHENYL)-2-[4-(2,4-DIMETHYLPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparative studies with similar compounds can provide insights into structure-activity relationships and help identify key features responsible for its unique properties.

Conclusion

N~1~-(2-CHLOROPHENYL)-2-[4-(2,4-DIMETHYLPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE is a compound with significant potential in various scientific fields

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1-oxophthalazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-15-11-12-17(16(2)13-15)23-18-7-3-4-8-19(18)24(30)28(27-23)14-22(29)26-21-10-6-5-9-20(21)25/h3-13H,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDVRTXCUDYURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-CHLOROPHENYL)-2-[4-(2,4-DIMETHYLPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(2-CHLOROPHENYL)-2-[4-(2,4-DIMETHYLPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N~1~-(2-CHLOROPHENYL)-2-[4-(2,4-DIMETHYLPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(2-CHLOROPHENYL)-2-[4-(2,4-DIMETHYLPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(2-CHLOROPHENYL)-2-[4-(2,4-DIMETHYLPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(2-CHLOROPHENYL)-2-[4-(2,4-DIMETHYLPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.